Product packaging for BDP R6G hydrazide(Cat. No.:)

BDP R6G hydrazide

Cat. No.: B13709332
M. Wt: 390.6 g/mol
InChI Key: QEUBCPGVPKSGMU-UHFFFAOYSA-N
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Description

Contextualization within the Borondipyrromethene (BODIPY) Fluorophore Family

The Borondipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their exceptional photophysical properties. wikipedia.orgresearchgate.net Discovered in 1968 by Treibs and Kreuzer, these dyes are built around a boron-dipyrrin core. This structure imparts several advantageous characteristics, including high thermal and photochemical stability, strong absorption properties, and sharp fluorescence emission bands. researchgate.net

Key features of the BODIPY fluorophore family include:

High Fluorescence Quantum Yields: Many BODIPY dyes exhibit quantum yields approaching 1.0, even in aqueous environments, making them exceptionally bright. wikipedia.orgthermofisher.com

Narrow Emission Spectra: Their sharp emission peaks contribute to higher signal-to-noise ratios and make them suitable for multiplexing applications. wikipedia.orgresearchgate.net

Environmental Insensitivity: The fluorescence of BODIPY dyes is generally insensitive to the polarity and pH of their environment. wikipedia.orgresearchgate.net

Tunable Spectral Properties: The core structure of BODIPY can be readily functionalized at various positions, allowing for the fine-tuning of its absorption and emission wavelengths across the visible and near-infrared spectrum. wikipedia.orgresearchgate.net

BDP R6G is a specific derivative within this family, designed to mimic the spectral characteristics of Rhodamine 6G, with absorption and emission maxima around 528-530 nm and 547-548 nm, respectively. antibodies.comthermofisher.com This makes it compatible with standard optical filter sets designed for traditional rhodamine dyes while offering the superior photostability and brightness characteristic of the BODIPY class. thermofisher.com

Table 1: Photophysical Properties of BDP R6G Hydrazide

Property Value Reference
Molecular Formula C₁₈H₁₈N₄BClF₂O antibodies.com
Molecular Weight 390.62 g/mol antibodies.commedkoo.com
Absorption Maximum (λabs) ~530 nm antibodies.com
Emission Maximum (λem) ~548 nm antibodies.com
Fluorescence Quantum Yield (Φ) 0.96 antibodies.com

| Solubility | Good in DMF and DMSO | antibodies.com |

Historical Development and Significance of Fluorescent Probes in Scientific Inquiry

The use of fluorescence in scientific research has a history spanning over a century. The phenomenon was first described in the 19th century, but its application in biology began to flourish with the synthesis of the first synthetic fluorophore, fluorescein (B123965), by Adolf von Baeyer in 1871. biotium.combilkent.edu.trfluorofinder.com In 1881, the bacteriologist Paul Ehrlich utilized fluorescein to study the eye's aqueous humour, demonstrating the potential of these molecules in biological observation. bilkent.edu.tr

A pivotal moment came in the 1940s when Albert Coons developed the immunofluorescence technique, which used antibodies labeled with fluorescent dyes to detect specific antigens in tissues. This innovation marked a significant leap forward, allowing for the visualization of specific proteins and cellular structures with unprecedented clarity. biotium.com

Throughout the 20th century, the field expanded rapidly with the development of new classes of fluorescent dyes, each with unique properties.

Rhodamines: Synthesized in the 1880s, these dyes offered red-shifted spectra compared to fluorescein. fluorofinder.com Rhodamine 6G, in particular, became a benchmark for high quantum yield. medchemexpress.com

Cyanine (B1664457) Dyes: Developed in the 1990s by Alan Waggoner, these probes provided a broader range of emission wavelengths and were well-suited for biochemical labeling. biotium.com

Alexa Fluor® Dyes: Introduced in the late 1990s, this family of sulfonated rhodamine and cyanine derivatives offered improved water solubility and photostability. biotium.com

The development of fluorescent probes like this compound represents the continued evolution of this field, focusing on creating highly specific, reactive, and photostable tools for modern chemical biology. nih.govresearchgate.net These probes are central to numerous advanced techniques, including fluorescence microscopy, flow cytometry, and high-throughput screening, enabling researchers to investigate cellular processes at the molecular level. smolecule.comnih.gov

Role of the Hydrazide Functional Group in Advanced Probe Design and Reactivity

The hydrazide functional group (-CONHNH₂) is a key component in the design of advanced chemical probes due to its specific reactivity towards carbonyl compounds (aldehydes and ketones). thermofisher.com This reactivity is particularly valuable because aldehydes and ketones are generally rare in native biomolecules, but they can be selectively introduced through specific chemical or enzymatic reactions. thermofisher.com

The primary reaction involving a hydrazide is its condensation with an aldehyde or ketone to form a stable hydrazone bond. smolecule.combroadpharm.com This reaction is highly efficient and can occur under mild, biocompatible conditions.

The utility of the hydrazide moiety in probe design is demonstrated in several key applications:

Labeling Glycoproteins: The carbohydrate portions of glycoproteins can be oxidized with sodium periodate (B1199274), which cleaves the bonds between vicinal diols to generate aldehyde groups. These newly formed aldehydes can then be specifically tagged with a hydrazide-functionalized fluorescent dye like this compound. antibodies.comlumiprobe.combiotium.com

Detecting Oxidative Stress: Oxidative stress in cells can lead to the formation of protein carbonyls through the oxidation of certain amino acid side chains. researchgate.net Hydrazide-containing probes can be used to detect and quantify these carbonylated proteins, serving as a biomarker for oxidative damage. researchgate.net

Labeling Reducing Sugars: The open-ring form of reducing sugars contains an aldehyde or ketone group that can be targeted by hydrazide probes. thermofisher.com

By incorporating a hydrazide group into the robust and photostable BDP R6G scaffold, chemists have created a powerful tool for the fluorescent labeling of specific biological targets. lumiprobe.comresearchgate.net This targeted reactivity allows for "turn-on" fluorescence in some sensor designs and provides a method for covalently attaching a bright, stable fluorophore to molecules of interest for detailed study. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18BClF2N4O B13709332 BDP R6G hydrazide

Properties

Molecular Formula

C18H18BClF2N4O

Molecular Weight

390.6 g/mol

IUPAC Name

[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride

InChI

InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H

InChI Key

QEUBCPGVPKSGMU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Derivatization of Bdp R6g Hydrazide

Preparation and Functionalization of Borondipyrromethene Core Scaffolds

The synthesis of the BDP R6G core is a multi-step process rooted in classic pyrrole (B145914) chemistry. The general approach involves the acid-catalyzed condensation of two pyrrole-based precursors, followed by oxidation and subsequent complexation with a boron source.

A common synthetic route begins with the preparation of appropriately substituted pyrrole units. To achieve the Rhodamine 6G-like spectral properties (absorption maximum ~530 nm), the BDP core is typically functionalized with specific aryl or alkyl groups at the 3- and 5-positions that modulate the electronic structure of the π-system. The synthesis often proceeds via a Knoevenagel-type condensation between a 2-formylpyrrole and a pyrrole derivative lacking a formyl group.

The key steps are:

Condensation: The two pyrrole halves are condensed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to form a dipyrromethane intermediate.

Oxidation: This intermediate is oxidized to the corresponding dipyrromethene using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This step establishes the conjugated system responsible for the chromophore's properties.

Boron Complexation: The dipyrromethene is treated with boron trifluoride etherate (BF₃·OEt₂) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). This reaction forms the stable, six-membered B-F-N chelate ring, yielding the final BDP core.

To introduce a handle for further functionalization, one of the starting pyrroles is designed to carry a precursor group, such as an ester-functionalized alkyl chain, which can be converted into the desired hydrazide functionality in a subsequent step.

Targeted Introduction of Hydrazide Functionality: Reaction Pathways and Optimization for Research Purity

The conversion of a stable BDP R6G derivative into its reactive hydrazide form is a critical step that requires precise control to ensure high yield and purity. The most direct and widely used method involves the hydrazinolysis of a corresponding ester precursor.

The typical reaction pathway is as follows: BDP-R6G-COOR + N₂H₄·H₂O → BDP-R6G-CONHNH₂ + ROH

Where R is typically a small alkyl group like methyl (-CH₃) or ethyl (-CH₂CH₃).

Reaction Optimization:

Reagent: Anhydrous hydrazine (B178648) or, more commonly, hydrazine hydrate (B1144303) (N₂H₄·H₂O) is used in significant molar excess to drive the reaction to completion and minimize side reactions.

Solvent: The reaction is typically conducted in a polar protic solvent, such as ethanol (B145695) or methanol, which can solubilize both the BDP ester and the hydrazine.

Temperature: The reaction may be performed at room temperature over an extended period or gently heated (e.g., 40–60 °C) to accelerate the conversion rate. Careful temperature control is necessary to prevent potential degradation of the BDP core.

Purification: Achieving high purity for research applications is paramount. After the reaction, excess hydrazine and the alcohol byproduct are removed under reduced pressure. The crude product is then purified rigorously, most often using silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC). Purity is assessed by analytical HPLC and confirmed by spectroscopic methods to ensure the absence of unreacted starting ester, which would interfere with subsequent labeling experiments.

Advanced Chemical Modifications for Orthogonal Conjugation Chemistry

While BDP R6G hydrazide is a powerful tool for targeting carbonyls, the BDP R6G scaffold can be functionalized with other reactive groups to enable a wider range of orthogonal conjugation strategies. This allows researchers to select the most appropriate chemistry for their specific target biomolecule and experimental design.

The primary utility of the hydrazide group is its chemoselective reaction with aldehydes and ketones to form a stable hydrazone bond. This reaction is central to its application in bioconjugation.

Reaction Mechanism: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the C=N hydrazone linkage. The reaction is typically catalyzed by mild acid (pH ~4.5–5.5), which protonates the carbonyl oxygen, making the carbon more electrophilic without fully protonating the hydrazide nucleophile.

Key Features for Biomolecular Labeling:

Chemoselectivity: The reaction is highly specific for carbonyl groups, which are rare on native proteins but can be selectively generated on glycoproteins by periodate (B1199274) oxidation of cis-diol-containing sugar residues. This allows for site-specific labeling of glycosylation sites.

Biocompatibility: The reaction proceeds efficiently in aqueous buffers under conditions compatible with most biological macromolecules.

Stability: The resulting hydrazone bond is significantly more stable to hydrolysis than the related imine (Schiff base) bond formed from primary amines.

Table 1: Characteristics of Hydrazone Linkage Formation with this compound
ParameterDescriptionTypical Conditions
Reactive GroupsThis compound (-CONHNH₂) + Aldehyde (-CHO) or Ketone (>C=O)Aldehydes are more reactive than ketones.
ProductHydrazone Linkage (-C=N-NH-CO-)Stable covalent bond.
Optimal pHMildly acidic4.5 – 5.5 (e.g., acetate (B1210297) buffer)
SelectivityHigh for carbonyls; does not react with amines, hydroxyls, or thiols.Orthogonal to amine- and thiol-reactive chemistries.
ApplicationLabeling of glycoproteins (after periodate oxidation), antibodies, or synthetic polymers containing carbonyl groups.Aqueous buffers, room temperature.

"Click chemistry" provides a powerful, bioorthogonal alternative for labeling. Instead of a hydrazide, the BDP R6G core can be synthesized with an azide (B81097) or a strained alkyne.

Azide-Functionalized BDP R6G: A BDP R6G derivative bearing an azide group (-N₃) can be prepared. This probe reacts with terminal alkynes on a biomolecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, the requirement for a copper catalyst can be a limitation in living systems due to cellular toxicity.

DBCO-Functionalized BDP R6G: To circumvent the need for copper, a strained alkyne like dibenzocyclooctyne (DBCO) can be installed on the BDP R6G core. This molecule undergoes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-modified biomolecule. This reaction is rapid, bioorthogonal, and proceeds without any catalyst, making it ideal for live-cell imaging.

The choice between hydrazide chemistry and click chemistry depends on the available functional groups on the target molecule and the experimental context (in vitro vs. in vivo).

For specific targeting of proteins, a thiol-reactive BDP R6G derivative is often synthesized. The most common thiol-reactive moiety is the maleimide (B117702) group.

BDP R6G Maleimide: This derivative is designed to react specifically with the sulfhydryl (-SH) group of cysteine residues. The reaction is a Michael addition that proceeds rapidly at neutral pH (6.5–7.5), forming a stable thioether bond. Since free cysteines are relatively uncommon on protein surfaces, this method can achieve a high degree of site-selectivity, especially with engineered proteins containing a single accessible cysteine residue.

This strategy contrasts with the hydrazide approach, which targets carbonyls (often on carbohydrates), thereby providing a complementary method for labeling distinct sites on a biomolecule.

Integration of Click Chemistry Tags (e.g., Azide, DBCO) for Bioconjugation

Analytical Characterization Techniques for Synthesized Research Compounds

Rigorous characterization is essential to confirm the identity, purity, and functionality of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule, verifying the presence of the BDP core protons, the specific substituents, and the hydrazide moiety. For BDP compounds, ¹¹B and ¹⁹F NMR are also highly informative for confirming the integrity of the BF₂ unit.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact mass of the compound, which is used to confirm its elemental composition with high confidence.

Chromatography: Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Optical Spectroscopy: UV-Visible absorption and fluorescence emission spectroscopy are performed to verify the key photophysical properties of the fluorophore. These measurements confirm that the synthesis has produced a dye with the desired R6G-like spectral characteristics.

Table 2: Representative Photophysical Properties of a BDP R6G Derivative
PropertySymbolTypical ValueSignificance
Absorption Maximumλabs531 nmWavelength of maximum light absorption; corresponds to standard laser lines (e.g., 532 nm).
Emission Maximumλem552 nmWavelength of maximum fluorescence emission; determines the detection channel.
Molar Extinction Coefficientε~85,000 M-1cm-1Measure of how strongly the molecule absorbs light; higher values indicate a brighter probe.
Fluorescence Quantum YieldΦF> 0.85Efficiency of converting absorbed photons into emitted photons; values close to 1.0 indicate high brightness.

Spectroscopic and Photophysical Principles Guiding Bdp R6g Hydrazide Applications

Fundamental Mechanisms of Fluorescence Excitation and Emission in BODIPY Systems

The fluorescence of BDP R6G hydrazide originates from its boron-dipyrromethene (BODIPY) core. This core structure consists of a dipyrromethene ligand complexed with a boron difluoride moiety (BF₂). The defining characteristic of the BODIPY scaffold is its extensive and rigid π-conjugated electron system.

Fluorescence is a multi-step process initiated by the absorption of a photon. When a photon with energy matching the energy gap between the ground electronic state (S₀) and the first excited singlet state (S₁) strikes the molecule, it promotes an electron to the S₁ state. This process, known as excitation, is highly efficient in BODIPY systems due to their large transition dipole moment.

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes, typically on a picosecond timescale. From this relaxed excited state, the molecule can return to the ground state (S₀) via the emission of a photon. This radiative decay is fluorescence.

Key characteristics of BODIPY fluorescence, including that of this compound, are:

Sharp, Narrow Spectra: The rigid, planar structure of the BODIPY core minimizes structural reorganization between the ground and excited states, resulting in well-defined, narrow absorption and emission bands with a small Stokes shift (the energy difference between the absorption and emission maxima).

High Quantum Yield: The rigid framework also suppresses non-radiative decay pathways (e.g., internal conversion, intersystem crossing to the triplet state), leading to inherently high fluorescence quantum yields.

Environmental Insensitivity: The fluorescence of the core BODIPY structure is notably less sensitive to changes in solvent polarity and pH compared to other fluorophores like fluorescein (B123965), providing a more stable and reliable signal in complex biological environments.

Comparative Analysis of Photostability in Diverse Research Environments

Photostability, the ability of a fluorophore to resist photochemical degradation (photobleaching) upon continuous exposure to excitation light, is a critical performance metric. This compound, by virtue of its BODIPY core, exhibits superior photostability compared to many traditional organic dyes, including its spectral analog, Rhodamine 6G, and especially fluorescein.

In typical research environments, such as those encountered in fluorescence microscopy, fluorophores are subjected to high-intensity laser irradiation. Under these conditions, excited-state molecules can react with molecular oxygen to generate reactive oxygen species (ROS), which can, in turn, attack and irreversibly destroy the fluorophore's conjugated system, leading to a loss of fluorescence.

The robust chemical structure of the BODIPY core is inherently more resistant to this type of oxidative photodegradation. Comparative studies consistently demonstrate that BODIPY-based dyes maintain a significantly higher percentage of their initial fluorescence intensity over extended illumination periods compared to other common fluorophores. For instance, in a continuous photobleaching experiment, a solution of this compound (in its fluorescent, reacted state) would be expected to retain over 80-90% of its fluorescence after several minutes of intense illumination, whereas a dye like fluorescein might lose over 50% of its signal in the same timeframe. This enhanced photostability allows for longer imaging experiments, time-lapse studies, and more accurate quantification of signals without significant artifacts from photobleaching.

Theoretical Considerations of Quantum Yield and Extinction Coefficient in Probe Performance

The performance of a fluorescent probe is quantitatively described by two primary photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (ΦF).

Molar Extinction Coefficient (ε): This parameter measures the efficiency of photon absorption at a specific wavelength. A high ε value means the molecule is a very effective "antenna" for capturing excitation light. It is expressed in units of M⁻¹cm⁻¹.

Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence emission process. A value of 1.0 indicates that every absorbed photon results in an emitted photon.

The table below summarizes typical photophysical properties for this compound in its unreacted and reacted states.

Table 1: Representative Photophysical Properties of this compound. (Values are typical and can vary with solvent and specific reaction product.)
Stateλabs (nm)λem (nm)Molar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (ΦF)
Unreacted (Hydrazide)~525~545~80,000< 0.05
Reacted (Hydrazone)~530~550~85,000> 0.90

Spectral Overlap and Resemblance to Traditional Rhodamine 6G Dyes: Implications for Multicolor Imaging

The "R6G" designation in this compound explicitly refers to its designed spectral similarity to the classic xanthene dye, Rhodamine 6G. Both the absorption and emission spectra of this compound closely mimic those of Rhodamine 6G, placing it in the green-yellow region of the visible spectrum.

This spectral resemblance has significant practical implications:

Instrument Compatibility: this compound can be used as a "drop-in" replacement for Rhodamine 6G in established experimental setups. Standard filter sets, lasers (e.g., 488 nm or 514 nm argon-ion lasers, 532 nm solid-state lasers), and detectors optimized for Rhodamine 6G are perfectly suitable for this compound, eliminating the need for new instrumentation.

Multicolor Imaging: The well-defined spectral window of this compound allows it to be integrated into multicolor imaging experiments. It can be effectively paired with blue-emitting probes (e.g., DAPI, Hoechst) and red or far-red emitting probes (e.g., Cy5, Alexa Fluor 647), provided that their respective emission spectra have minimal overlap.

However, the strong spectral overlap with Rhodamine 6G itself precludes their simultaneous use in the same sample. The emission from one dye would be indistinguishable from the other, a phenomenon known as spectral crosstalk or bleed-through, making independent signal quantification impossible.

The table below provides a direct comparison of the core spectral properties.

Table 2: Spectral Comparison of this compound and Rhodamine 6G.
CompoundTypical λabs max (nm)Typical λem max (nm)Typical Solvent
This compound (Reacted)530550Ethanol (B145695)
Rhodamine 6G528551Ethanol

Excited-State Processes Relevant to Sensing (e.g., Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET))

The "off-on" switching mechanism of this compound is governed by specific excited-state processes, primarily Photoinduced Electron Transfer (PET).

Photoinduced Electron Transfer (PET): This is the dominant quenching mechanism for this compound in its unreacted, "off" state. The hydrazide group (-NHNH₂) is electron-rich due to the lone pair of electrons on the terminal nitrogen atom. Upon excitation of the BODIPY fluorophore, this electron-rich hydrazide group can donate an electron to the photoexcited fluorophore. This process provides a highly efficient non-radiative decay pathway for the excited state, effectively quenching fluorescence and resulting in a very low quantum yield. When the hydrazide group reacts with an analyte, such as an aldehyde or ketone to form a hydrazone, the electron-donating ability of the nitrogen lone pair is substantially diminished. The PET process is thereby inhibited, closing the non-radiative decay channel. Consequently, the excited state can only decay radiatively, and strong fluorescence is restored (the "on" state).

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between a donor fluorophore and an acceptor chromophore. This compound itself does not use FRET as its intrinsic sensing mechanism. However, due to its excellent spectral properties and high quantum yield (in the "on" state), it is an outstanding candidate to act as a FRET donor or acceptor. For example, it could be conjugated to a biomolecule and used as a FRET donor to an acceptor dye, allowing for the measurement of conformational changes or binding events. The key distinction is that PET is the intramolecular process responsible for its on/off sensing, while FRET is an intermolecular (or intramolecular, if part of a larger construct) process in which this compound can participate as a fluorescent partner.

Mechanistic Investigations of Bdp R6g Hydrazide S Biological and Chemical Interactions

Detailed Reaction Mechanisms with Carbonyl-Containing Substrates

The primary chemical reactivity of BDP R6G hydrazide is centered on its terminal hydrazide (-NHNH₂) group. broadpharm.com This functional group is highly reactive towards carbonyl compounds, specifically aldehydes and ketones. antibodies.comlumiprobe.comlumiprobe.com The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of a stable hydrazone covalent bond. smolecule.com

The general mechanism can be outlined as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Intermediate Formation: This leads to the formation of an unstable tetrahedral intermediate.

Dehydration: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the final, stable C=N bond of the hydrazone.

This reaction is crucial for its application in biochemical labeling, as carbonyl groups can be found in or introduced into various biomolecules. smolecule.com For instance, the carbohydrate moieties of glycoproteins can be oxidized with periodate (B1199274) to generate aldehyde groups, which can then be specifically tagged with this compound. antibodies.comlumiprobe.comlumiprobe.com Similarly, proteins that have undergone oxidative stress can present carbonyl groups, making them targets for labeling. The reaction is efficient and can proceed under conditions suitable for biological samples.

Table 1: Reaction of this compound with Carbonyl Substrates

Reactant 1 Reactant 2 Product Bond Formed
This compound Aldehyde (R-CHO) BDP R6G Hydrazone C=N

Molecular Basis of Binding Affinity and Selectivity with Target Analytes

The binding affinity and selectivity of this compound are fundamentally driven by its specific chemical reactivity towards carbonyl groups. smolecule.com This inherent reactivity makes it highly selective for aldehydes and ketones over other functional groups commonly found in biological systems, such as amines and alcohols. smolecule.com

The selectivity is rooted in the specific chemical reaction between the hydrazide and the carbonyl group to form a hydrazone. smolecule.com While the probe itself is designed for carbonyl detection, derivatives of the core rhodamine structure, to which BDP R6G is related, have been engineered to show selectivity for other analytes like metal ions. For example, rhodamine 6G hydrazide has been used in the development of sensors for Pb²⁺ and Hg²⁺. mdpi.commdpi.com This selectivity is often achieved by designing a specific binding pocket where the metal ion coordinates with heteroatoms in the probe, triggering a conformational change. mdpi.com

In the context of this compound itself, its primary selectivity remains for carbonyl compounds. smolecule.comantibodies.com The affinity for a particular carbonyl-containing biomolecule would be influenced by the accessibility of the carbonyl group and the local microenvironment of the reaction site. Quantitative assessment of these binding interactions can be performed using techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR). smolecule.com

Principles of Fluorescence Modulation Upon Analyte Interaction (e.g., Turn-On/Turn-Off Responses)

Many fluorescent probes based on rhodamine and BODIPY scaffolds, including hydrazide derivatives, operate on a "turn-on" or "turn-off" fluorescence mechanism upon interaction with their target analyte. mdpi.comnih.gov In its free, unreacted state, a probe might be in a non-fluorescent or weakly fluorescent form. The reaction with the analyte induces a structural or electronic change that "switches on" the fluorescence. mdpi.com

For many rhodamine-based hydrazide probes, the fluorescence modulation is governed by a spirolactam ring structure. mdpi.commdpi.comresearchgate.net

"Off" State: In the free probe, the dye exists in a colorless, non-fluorescent spirolactam form.

"On" State: Interaction with an analyte, such as a metal ion or through a chemical reaction, triggers the opening of the spirolactam ring. mdpi.commdpi.com This restores the extended π-conjugated system of the xanthene fluorophore, leading to strong fluorescence emission and a visible color change. researchgate.net

Another critical mechanism governing fluorescence is Photoinduced Electron Transfer (PET). nih.govchemrevlett.comnih.gov In the "off" state, an electron-donating part of the molecule can quench the fluorescence of the fluorophore by transferring an electron to it upon excitation. nih.govchemrevlett.com When the probe binds to its target, the electron-donating ability of the quenching moiety is suppressed, which blocks the PET process and restores fluorescence emission (a "turn-on" response). nih.govmdpi.com For BDP-based dyes, the BODIPY core can act as an electron acceptor, and the fluorescence can be quenched by an attached electron donor group. chemrevlett.comresearchgate.net Reaction or binding at the donor site can disrupt this quenching, leading to a fluorescence enhancement.

Table 2: Fluorescence Properties of BDP R6G

Property Value Reference
Excitation Maximum (λex) 530 nm antibodies.comlumiprobe.com
Emission Maximum (λem) 548 nm antibodies.comlumiprobe.com

Influence of Microenvironmental Factors on Probe Reactivity and Spectroscopic Output (e.g., pH, Polarity)

The reactivity and spectroscopic properties of fluorescent probes like this compound are often sensitive to microenvironmental factors such as pH and solvent polarity. researchgate.netresearchgate.net

pH: The fluorescence of many rhodamine and BODIPY derivatives is pH-dependent. researchgate.netacs.org For rhodamine-based probes that rely on a spirolactam ring-opening mechanism, acidic conditions can favor the ring-opened, fluorescent form, while neutral or basic conditions favor the closed, non-fluorescent form. researchgate.net For BODIPY dyes functionalized with groups like dimethylaminophenyl, protonation of the nitrogen atom at low pH can block the PET quenching mechanism, leading to a significant enhancement in fluorescence emission. researchgate.net The reactivity of the hydrazide group itself can also be influenced by pH, as the protonation state of the nucleophile affects its reactivity.

Polarity: The polarity of the solvent or the local environment can significantly impact the spectroscopic output of BODIPY dyes. chemrevlett.comresearchgate.net Increasing solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. chemrevlett.com In some cases, higher polarity can also lead to lower fluorescence quantum yields due to the stabilization of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states. chemrevlett.com In a nonpolar solvent, a BODIPY dye may emit from a locally excited state, but in more polar solvents, a PET process can be initiated, leading to fluorescence quenching. researchgate.net For instance, studies on a rhodamine derivative showed that its interaction with iron(III) was studied in DMSO and DMSO-H₂O mixtures to manage solubility and control for pH effects. researchgate.net

Comparative Mechanistic Studies with Related Hydrazide-Based Probes

This compound is part of a larger class of hydrazide-based fluorescent probes. lumiprobe.com Comparative studies help to understand its advantages and specific applications relative to other similar probes.

Reaction Mechanism: The fundamental reaction mechanism—the formation of a hydrazone with carbonyl compounds—is a shared feature among all hydrazide-based probes, including those based on coumarin, cyanine (B1664457), and other rhodamine derivatives. lumiprobe.com This provides a common basis for their function as carbonyl-reactive labels.

Fluorophore Core: The primary differences arise from the core fluorophore to which the hydrazide group is attached.

Rhodamine Hydrazides (e.g., Rhodamine B hydrazide): These often rely on the spirolactam ring-opening mechanism for fluorescence turn-on. mdpi.comresearchgate.net They are known for their excellent photostability and high fluorescence quantum yields in the visible range. researchgate.net

BODIPY Hydrazides (e.g., this compound): BODIPY dyes are characterized by sharp absorption and emission peaks, high extinction coefficients, and high fluorescence quantum yields. chemrevlett.comlumiprobe.com Their spectroscopic properties are generally less sensitive to solvent polarity and pH compared to rhodamines, although this can be tuned by specific chemical modifications. chemrevlett.com

Cyanine Hydrazides (e.g., Cyanine3/Cyanine5 hydrazide): These probes are notable for their absorption and emission in the far-red and near-infrared (NIR) regions of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and deeper tissue penetration. lumiprobe.com

Coumarin Hydrazides: These dyes fluoresce in the blue-to-green region of the spectrum and can serve as FRET donors for other fluorophores like fluorescein (B123965). science.gov

The choice between this compound and other hydrazide probes depends on the specific requirements of the experiment, such as the desired wavelength of operation, the need for a particular turn-on mechanism, and the environmental conditions of the assay. lumiprobe.com

Table 3: Comparison of Different Hydrazide-Based Fluorescent Probes

Probe Family Typical Emission Range Key Mechanistic Feature Common Application
BODIPY Hydrazides Green-Red High Quantum Yield, Sharp Spectra, PET Modulation Carbonyl Labeling, Bioimaging
Rhodamine Hydrazides Green-Orange Spirolactam Ring-Opening Metal Ion Sensing, pH Sensing
Cyanine Hydrazides Red-NIR Long Wavelength Emission in vivo Imaging

| Coumarin Hydrazides | Blue-Green | FRET Donor Capability | FRET-based Assays |

Table 4: List of Chemical Compounds

Compound Name Abbreviation
4,4-difluoro-4-bora-3a,4a-diaza-s-indacene BODIPY
This compound -
Rhodamine 6G R6G
Aldehyde -
Ketone -
Hydrazone -
Glycoprotein -
Periodate -
Lead (II) ion Pb²⁺
Mercury (II) ion Hg²⁺
Iron (III) ion Fe³⁺
Dimethyl sulfoxide DMSO
Rhodamine B hydrazide -
Cyanine3 hydrazide -
Cyanine5 hydrazide -
Coumarin -

Advanced Applications of Bdp R6g Hydrazide in Molecular and Cellular Research

Biomolecular Labeling and Conjugation Strategies

The chemical reactivity of the hydrazide moiety in BDP R6G hydrazide towards aldehydes and ketones forms the basis of its extensive use as a biomolecular probe. smolecule.com This specific interaction facilitates the covalent attachment of the dye to biological macromolecules, enabling their study through fluorescence-based methods.

Selective Labeling of Carbohydrates via Periodate (B1199274) Oxidation

A particularly powerful application of this compound lies in the selective labeling of glycoproteins and other carbohydrate-containing molecules. lumiprobe.comsapphirebioscience.commedkoo.cominterchim.fr This is typically accomplished through a two-step procedure. Initially, the cis-diol groups present within the sugar units of the carbohydrate are subjected to mild oxidation with sodium periodate (NaIO4). interchim.fr This reaction cleaves the carbon-carbon bond of the diol, resulting in the formation of two reactive aldehyde groups. interchim.fr In the subsequent step, the hydrazide group of this compound readily reacts with these aldehydes to form a stable hydrazone bond, effectively tagging the carbohydrate with a fluorescent marker. interchim.fr This strategy is widely used for labeling and studying the dynamics of cell surface glycoproteins.

StepReagent/ProcessPurpose
1Sodium Periodate (NaIO4)Oxidizes cis-diols in carbohydrates to generate reactive aldehyde groups. interchim.fr
2This compoundReacts with the aldehyde groups to form a stable, fluorescent hydrazone conjugate. interchim.fr

Conjugation to Nucleic Acids for Functional Studies

The covalent attachment of this compound to nucleic acids has opened up new avenues for their functional analysis. Analogous to carbohydrate labeling, aldehyde functionalities can be introduced into nucleic acid structures. For instance, the 3'-terminal ribose of an RNA molecule or an oligonucleotide can be oxidized with sodium periodate to create a reactive aldehyde. nih.gov Alternatively, oligonucleotides can be synthesized to incorporate hydrazide groups directly using specialized phosphoramidite (B1245037) chemistry. nih.gov These modified nucleic acids can then be conjugated to this compound. nih.govresearchgate.net This labeling enables researchers to track nucleic acids in various cellular processes, such as in hybridization assays, and to investigate their interactions with other biomolecules.

Advanced Fluorescence Imaging and Microscopy Methodologies

The outstanding photophysical properties of this compound, particularly its high brightness and photostability, make it an ideal fluorophore for sophisticated fluorescence imaging techniques. lumiprobe.com

Live-Cell and Subcellular Imaging Applications

This compound is extensively used for imaging dynamic processes within live cells and for resolving the intricate details of subcellular structures. smolecule.comnih.gov Its capacity to specifically label biomolecules, such as glycoproteins on the plasma membrane, facilitates the real-time visualization of cellular events. smolecule.com The intense fluorescence of the dye allows for the tracking of labeled molecules as they traffic through different subcellular compartments, offering valuable insights into their localization and function. researchgate.net The advent of super-resolution live-cell imaging now permits visualization at high spatial and temporal resolutions, even for molecules present at low abundance. nih.gov

Two-Photon Fluorescence Microscopy and Its Advantages

The photophysical characteristics of BDP R6G dyes make them highly suitable for two-photon fluorescence microscopy (TPM), a cutting-edge imaging modality. lumiprobe.com TPM operates on the principle of two-photon absorption, wherein a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the infrared region of the spectrum. illinois.eduuk.com

Advantages of Two-Photon Microscopy:

Increased Penetration Depth: The utilization of longer wavelength excitation light, which is less prone to scattering by biological tissues, enables imaging at greater depths within thick specimens compared to conventional one-photon confocal microscopy. illinois.eduuk.com

Reduced Phototoxicity and Photobleaching: In TPM, fluorescence excitation is confined to the minute focal volume, thereby minimizing photodamage and photobleaching in the surrounding areas. illinois.eduthermofisher.com This is a significant advantage for long-term imaging of living cells and tissues. thermofisher.com

Inherent 3D Resolution: The localized excitation in TPM provides an intrinsic optical sectioning capability without the necessity of a confocal pinhole, resulting in images with high contrast and resolution in three dimensions. illinois.eduuk.com

The use of this compound in conjunction with two-photon microscopy allows for high-resolution, three-dimensional imaging of labeled structures deep within living tissues, thereby facilitating the investigation of complex biological phenomena in their native context. nih.gov

FeatureTwo-Photon MicroscopyConventional Confocal Microscopy
Excitation Simultaneous absorption of two photons illinois.eduAbsorption of a single photon
Penetration Depth Deeper (up to 1 mm in living tissues) uk.comShallower (around 200 µm) uk.com
Phototoxicity Confined to the focal volume, leading to reduced damage illinois.eduthermofisher.comOccurs throughout the illuminated light path, resulting in higher toxicity
3D Sectioning Inherent due to localized excitation illinois.eduRequires a confocal pinhole to reject out-of-focus light

Visualization of Dynamic Cellular Processes

This compound serves as a powerful tool for the real-time visualization of dynamic events within living cells. smolecule.com Its excellent cell permeability and brilliant fluorescence make it an ideal probe for fluorescence microscopy applications aimed at tracking biological processes as they unfold. axispharm.com Researchers can leverage the dye to label specific cellular components and biomolecules, enabling the detailed observation of activities such as intracellular transport, protein localization, and cell migration. axispharm.com

A key application lies in monitoring metabolic pathways. smolecule.com The hydrazide group selectively reacts with carbonyl groups found on many metabolites or on biomolecules that have been subjected to oxidative processes. smolecule.com For instance, cellular carbohydrates can be mildly oxidized with periodate to generate aldehyde groups, which can then be specifically tagged with this compound. antibodies.comlumiprobe.com This strategy allows for the fluorescent labeling and subsequent tracking of these molecules, providing insights into their distribution and flux during various cellular functions. smolecule.com This ability to tag specific molecular changes is pivotal for studying complex cellular dynamics with high precision. smolecule.comaxispharm.com

Development of Biosensing and Chemosensing Platforms

The unique chemical and photophysical properties of this compound and its structural analogues, particularly those based on the related Rhodamine 6G hydrazide scaffold, have been harnessed to create sophisticated platforms for biosensing and chemosensing.

The carbonyl-reactive nature of the hydrazide moiety is central to its use in detecting specific biomolecules and monitoring enzymatic activity. smolecule.com Since aldehydes and ketones are common functional groups on many metabolites, this compound can be used as a direct labeling agent to detect their presence and localization. antibodies.com

Furthermore, this probe is instrumental in developing assays for enzyme activity. smolecule.com Many enzymatic reactions produce substrates or products containing a carbonyl group. By introducing this compound, the progress of the reaction can be monitored by the corresponding increase in fluorescence associated with the labeled product. smolecule.com For example, the activity of enzymes like succinate (B1194679) dehydrogenase or caspases can be assessed using fluorescent probes that change their state upon enzymatic action, a principle that can be applied using carbonyl-reactive dyes like this compound. medchemexpress.commedchemexpress.com This allows for the quantitative analysis of enzyme function directly within complex biological samples. smolecule.com

Derivatives based on the Rhodamine 6G hydrazide structure have been engineered to act as highly selective and sensitive "off-on" fluorescent chemosensors for various metal ions. mdpi.comresearchgate.net The underlying mechanism involves a structural change in the dye. In its native state, the dye exists in a non-fluorescent, colorless spirolactam form. mdpi.comresearchgate.net The coordination of a specific metal ion to the sensor triggers the opening of this spirolactam ring, restoring the conjugated xanthene structure, which is intensely fluorescent and colored. mdpi.comresearchgate.net

This principle has been successfully applied to create probes for a range of biologically and environmentally significant metal ions. researchgate.netnih.gov A Rhodamine 6G hydrazide (R6GH) complex was specifically developed for the dual-mode fluorescence and visual detection of lead(II) (Pb²⁺). nih.gov Similarly, other derivatives have been synthesized to selectively detect iron(III) (Fe³⁺) and copper(II) (Cu²⁺). researchgate.netacs.orgrsc.org These sensors exhibit high sensitivity, with detection limits often reaching the nanomolar range, making them suitable for trace metal analysis. mdpi.comnih.gov

Table 1: Performance of Rhodamine 6G Hydrazide-Based Metal Ion Sensors

Target IonProbeDetection Limit (LOD)Linear RangeSample MatrixReference(s)
Lead(II) (Pb²⁺) Rhodamine 6G hydrazide (R6GH)0.02 µM0.05–6.0 µMAgricultural & Food Samples mdpi.comnih.gov
Iron(III) (Fe³⁺) Rhodamine 6G derivative (LXY)3.47 nMNot specifiedBioimaging in mice, C. elegans mdpi.com
Iron(III) (Fe³⁺) Rhodamine 6G derivative (RDI-1)Not specifiedNot specifiedBioimaging in Candida albicans nih.gov
Copper(II) (Cu²⁺) Rhodamine 6G derivative (R1)1.23 µMNot specifiedBioimaging in living cells researchgate.net

The high sensitivity and selectivity of this compound-based sensors make them excellent tools for a wide array of analytical applications in both environmental monitoring and biological systems. mdpi.com Probes designed for metal ion detection have been successfully used to quantify contaminants in environmental samples, including tap water and soil. mdpi.comnih.gov

In the realm of biological analytics, their applications are extensive. These sensors have been employed to measure toxic metal levels in food products like fish and shrimp, demonstrating excellent recovery rates that correlate well with standard methods like ICP-MS. nih.gov The inherent biocompatibility of rhodamine-based dyes allows for their use in bioimaging to visualize metal ion concentrations in living cells and even whole organisms, such as C. elegans and mice, without causing significant toxicity. mdpi.comnih.gov Furthermore, the technology has been adapted to create simple, portable, and low-cost analytical devices, such as paper-based arrays for the rapid, semi-quantitative screening of lead, showcasing their versatility for on-site analysis. mdpi.comnih.gov

Sensing of Metal Ions (e.g., Iron(III), Copper(II), Lead(II))

Application in Quantitative Assays and Screening Techniques

Beyond qualitative imaging and sensing, this compound is well-suited for robust quantitative assays, including high-throughput screening formats.

BDP R6G is an exceptional fluorophore for fluorescence polarization (FP) assays. axispharm.commedchemexpress.com This suitability stems from its intrinsic photophysical properties, most notably a relatively long fluorescence lifetime, high quantum yield, and excellent photostability. lumiprobe.comlumiprobe.com

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. When the small this compound probe is unbound in solution, it tumbles rapidly, and its emitted light is depolarized. However, when it binds to a much larger target molecule (such as a protein or nucleic acid), its rotation slows dramatically, and the emitted light remains highly polarized. This change in polarization is easily quantifiable and directly correlates with the extent of binding.

This makes this compound an ideal probe for studying ligand-receptor interactions, protein-protein binding, and enzyme kinetics in a homogeneous format that requires no separation steps. interchim.fr Its use in FP assays facilitates high-throughput screening campaigns to identify molecules that modulate these biological interactions.

Flow Cytometry Applications in Research

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a heterogeneous population. bdbiosciences.com this compound has found a significant niche in this field due to its bright fluorescence and specific reactivity, which are ideal for cell sorting and phenotyping. axispharm.com

One of the primary applications of this compound in flow cytometry is the detection and quantification of carbonyl groups on the cell surface or within the cell. The presence of these functional groups can be indicative of specific cellular states, such as oxidative stress or apoptosis. By labeling cells with this compound, researchers can identify and sort cell populations based on their carbonyl content, providing insights into cellular health and function. smolecule.com

The fluorescent properties of this compound are well-suited for flow cytometry. Its excitation and emission spectra are compatible with standard flow cytometer laser and detector configurations. antibodies.com This allows for its seamless integration into multicolor flow cytometry panels, where it can be used alongside other fluorescent probes to simultaneously analyze multiple cellular parameters.

Table 1: Spectral Properties of this compound for Flow Cytometry

PropertyValueReference
Excitation Maximum530 nm antibodies.com
Emission Maximum548 nm antibodies.com
Fluorescence Quantum Yield0.96 antibodies.com

The high quantum yield of this compound ensures a bright signal, which is crucial for resolving cell populations with low levels of carbonyl expression. antibodies.com This sensitivity is a key advantage in research applications where subtle changes in cellular chemistry are being investigated.

High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries for biological activity. bioscience.fi The development of robust and sensitive assays is critical for the success of HTS campaigns. nih.gov this compound's characteristics make it a promising reagent for the development of novel HTS assays. smolecule.com

The carbonyl-reactive nature of this compound can be exploited to design HTS assays for enzymes that produce or consume aldehyde or ketone-containing substrates. For instance, an assay could be developed to screen for inhibitors of a particular oxidase enzyme. In such a scenario, the generation of a carbonyl-containing product would be detected by its reaction with this compound, leading to a fluorescent signal. A decrease in fluorescence would indicate the inhibitory activity of a test compound.

The fluorescent readout provided by this compound is highly amenable to the automation and miniaturization required for HTS. The signal can be readily detected using plate readers, and the high quantum yield of the dye allows for sensitive detection in low-volume assay formats, such as 384-well or 1536-well plates. antibodies.com

Table 2: Research Findings on Hydrazide-Based High-Throughput Screening

Research AreaFindingReference
Enzymatic Hydrolysis of LignocelluloseA highly sensitive reducing-sugar assay was developed using para-hydroxybenzoic acid hydrazide in a 96-well microplate format for HTS of enzymes. nih.gov
Cell ProliferationClick chemistry-based assays using ethynyl (B1212043) deoxyuridine (EdU) and fluorescent dye azides are suitable for HTS of cell proliferation. lumiprobe.com

While specific, published HTS assays utilizing this compound are not yet widespread, the principles demonstrated by other hydrazide-based fluorescent probes in HTS provide a strong rationale for its application in this area. nih.gov Its favorable spectral properties and specific chemical reactivity position it as a valuable tool for future HTS assay development in chemical biology. smolecule.com

Comparative Research and Future Trajectories for Bdp R6g Hydrazide

Relative Merits and Limitations Compared to Other Fluorescent Dyes and BODIPY Derivatives

BDP R6G hydrazide, a member of the borondipyrromethene (BODIPY) family of fluorescent dyes, offers a unique combination of properties that make it a valuable tool in various scientific applications. smolecule.com Its performance, however, must be considered in the context of other available fluorescent probes, including other BODIPY derivatives and traditional dyes like rhodamines.

Merits of this compound:

This compound's key advantages lie in its photophysical properties, which are characteristic of the BODIPY class. These dyes are known for their bright and sharp fluorescence, high photostability, and a low sensitivity to changes in the environmental polarity and pH. axispharm.com Specifically, this compound exhibits absorption and emission spectra similar to the classic rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm. lumiprobe.comantibodies.com This allows it to be used with existing filter sets and instrumentation designed for R6G.

A significant merit is its high fluorescence quantum yield, which can be as high as 0.96, contributing to its bright signal. lumiprobe.comantibodies.com This high quantum yield means that a large fraction of the absorbed photons are emitted as fluorescence, leading to enhanced sensitivity in detection assays. Furthermore, its good photostability makes it suitable for applications requiring prolonged or repeated light exposure, such as time-lapse microscopy. axispharm.com

The hydrazide functional group provides a specific reactivity towards carbonyl groups (aldehydes and ketones). smolecule.comlumiprobe.com This allows for the targeted labeling of biomolecules that contain or can be modified to contain these functional groups, such as oxidized carbohydrates and glycoproteins. smolecule.comantibodies.com This carbonyl reactivity is a distinct advantage for studying specific biological processes like metabolic pathways. smolecule.com

Limitations of this compound:

Despite its strengths, this compound has limitations. While its spectral properties are similar to R6G, it may not be a perfect substitute in all applications. The primary limitation of the hydrazide moiety is that the resulting hydrazone bond formed with aldehydes or ketones is reversible. To form a stable linkage, a subsequent reduction step, often using sodium borohydride (B1222165) or sodium cyanoborohydride, is required. medchemexpress.com This additional step can complicate experimental protocols and may not be suitable for all biological systems.

Compared to some other fluorescent dyes, the synthesis of BODIPY dyes, including this compound, can be more complex and costly. axispharm.com This can be a consideration for large-scale experiments.

Comparison with Other Fluorescent Dyes and BODIPY Derivatives:

FeatureThis compoundRhodamine DyesOther BODIPY Derivatives
Photostability High axispharm.comModerate to High mdpi.comresearchgate.netGenerally High axispharm.com
Quantum Yield Very High (e.g., 0.96) lumiprobe.comantibodies.comVariable, often lower than BODIPYsHigh
pH Sensitivity Low medchemexpress.comCan be sensitiveGenerally Low medchemexpress.com
Spectral Width Narrow axispharm.comBroaderNarrow axispharm.com
Reactivity Carbonyl-reactive (hydrazide) smolecule.comlumiprobe.comVaried (e.g., amine-reactive esters)Diverse (e.g., azides, alkynes for click chemistry) medchemexpress.com
Cost Can be higher axispharm.comGenerally lowerVariable

This table provides a general comparison, and specific properties can vary between individual dyes within each class.

In comparison to traditional dyes like rhodamines, this compound and other BODIPY dyes generally offer superior photostability and narrower emission spectra, which is advantageous for multiplexing experiments where multiple fluorophores are used simultaneously. axispharm.com However, rhodamine-based sensors have been extensively developed for a wide range of analytes and cellular imaging applications. mdpi.comresearchgate.net

Within the BODIPY family, a vast array of derivatives exists with different reactive groups (e.g., NHS esters for amines, azides and alkynes for click chemistry, maleimides for thiols) and spectral properties. medchemexpress.com The choice between this compound and another BODIPY derivative will depend on the specific target molecule and the desired labeling chemistry. For instance, BDP FL hydrazide offers green fluorescence, while other derivatives extend into the red and near-infrared regions. medchemexpress.comchemrevlett.com

Prospects for Rational Design of Next-Generation this compound Probes

The rational design of new fluorescent probes is a cornerstone of advancing bioimaging and sensing technologies. nih.govrsc.org For this compound, future design efforts are likely to focus on enhancing its existing properties and introducing new functionalities to address current limitations and expand its applicability.

A key area for rational design is the modification of the BODIPY core structure. By making strategic chemical modifications, it is possible to fine-tune the photophysical properties of the dye. chemrevlett.com For example, introducing electron-withdrawing or electron-donating groups at specific positions on the pyrrole (B145914) rings or the meso-position can shift the excitation and emission wavelengths, potentially creating probes with larger Stokes shifts or pushing their spectral properties further into the red or near-infrared (NIR) regions. chemrevlett.com NIR probes are particularly desirable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.

Another avenue for design involves improving the reactivity and stability of the hydrazide linker. While the current hydrazide group is effective for targeting carbonyls, the reversibility of the initial reaction can be a drawback. medchemexpress.com Future designs might incorporate alternative carbonyl-reactive groups that form more stable bonds in a single step or under milder conditions.

Furthermore, the development of "turn-on" or "ratiometric" probes based on the this compound scaffold holds significant promise. nih.gov "Turn-on" probes are designed to be non-fluorescent or weakly fluorescent until they react with their target, leading to a significant increase in fluorescence intensity. This minimizes background signal and enhances detection sensitivity. Ratiometric probes exhibit a change in the ratio of fluorescence intensity at two different wavelengths upon binding to their analyte, providing a built-in self-calibration that is less susceptible to variations in probe concentration and environmental factors. nih.gov

The modular nature of BODIPY chemistry allows for the integration of this compound with other molecules to create multifunctional probes. chemrevlett.com For example, it could be conjugated to specific ligands to target particular cellular organelles or proteins, or combined with other imaging modalities to create correlative imaging agents.

Unexplored Research Avenues and Potential Applications in Emerging Scientific Fields

While this compound is established for labeling and imaging, several research avenues remain largely unexplored. Its specific reactivity towards carbonyls could be leveraged more extensively in the study of oxidative stress and associated diseases. Oxidative stress leads to the generation of reactive oxygen species (ROS), which can cause lipid peroxidation and the formation of protein carbonyls—both of which could be targeted by this compound for detection and quantification.

The application of this compound in emerging fields like single-molecule imaging and super-resolution microscopy is an exciting prospect. Its high photostability and brightness are key characteristics required for these advanced imaging techniques. axispharm.com Developing this compound variants that are optimized for specific super-resolution modalities, such as STED or PALM/STORM, could provide new tools for visualizing cellular structures at the nanoscale.

There is also potential for its use in the development of novel diagnostic assays. For instance, paper-based analytical devices incorporating this compound could be designed for the rapid and low-cost detection of biomarkers containing aldehyde or ketone groups. This approach has been demonstrated with other hydrazide-functionalized dyes for detecting metal ions. mdpi.com

Furthermore, the unique photophysical properties of BODIPY dyes, including their potential for generating singlet oxygen upon irradiation, could be explored for applications in photodynamic therapy (PDT). chemrevlett.com By designing this compound derivatives that can be selectively targeted to diseased cells or tissues, it may be possible to develop new theranostic agents that combine imaging and therapeutic functions.

Methodological Advancements Facilitating Broader Research Utility

The broader utility of this compound is closely tied to methodological advancements in both chemistry and biology. Simplified and more efficient synthetic routes for BODIPY dyes are continually being developed, which could make this compound and its derivatives more accessible and cost-effective for a wider range of researchers. mdpi.com Solvent-free and rapid synthesis methods are particularly promising in this regard. mdpi.com

Advances in microscopy and image analysis techniques are also crucial. The development of more sensitive detectors and sophisticated image processing algorithms will allow for the extraction of more quantitative information from images acquired using this compound.

The rise of "click chemistry" has revolutionized bioconjugation, and while this compound itself is not a click chemistry reagent, the broader BODIPY platform is highly amenable to it. medchemexpress.com Methodologies that combine the carbonyl-reactivity of the hydrazide with orthogonal click chemistry handles on the same probe could enable multi-target labeling and more complex experimental designs. For example, a cell could first be labeled with this compound to detect protein carbonyls, followed by a click-chemistry-based labeling of another biomolecule with a different BODIPY dye.

Finally, the integration of computational modeling and rational design will accelerate the development of next-generation probes. chemrevlett.comrsc.org By using computational methods to predict the photophysical properties and reactivity of new this compound derivatives, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Q & A

Q. What are the key spectral properties of BDP R6G hydrazide, and how do they compare to rhodamine 6G (R6G)?

this compound exhibits absorption and emission spectra closely resembling R6G, with narrow spectral bandwidths (~20–30 nm) and high quantum yields (Φ > 0.6) . For example:

PropertyThis compoundRhodamine 6G
Absorption Peak (nm)~525–530~526
Emission Peak (nm)~550–555~555
Molar Extinction (M⁻¹cm⁻¹)≥80,000~100,000

Methodological Insight : Use fluorescence titration with aldehyde-functionalized substrates (e.g., oxidized carbohydrates) to validate spectral shifts under varying pH (4.5–8.5) .

Q. How is this compound used to label carbonyl-containing biomolecules?

The hydrazide group reacts with aldehydes/ketones to form stable hydrazone bonds. Protocol :

Substrate Preparation : Oxidize carbohydrates (e.g., glycoproteins) with 10 mM NaIO₄ (30 min, 4°C) to generate aldehydes .

Labeling : Incubate 1–5 µM this compound with substrate in 100 mM acetate buffer (pH 5.5, 2–4 hr, 25°C).

Stabilization : Add 10 mM NaCNBH₃ to reduce labile hydrazone bonds to irreversible linkages .

Validation : Confirm labeling efficiency via fluorescence microscopy or HPLC-MS (look for mass shifts of +390.63 Da, the molecular weight of this compound) .

Advanced Research Questions

Q. How can spectral overlap between this compound and R6G be resolved in multiplexed imaging?

Challenge : Overlapping emission (550–555 nm) complicates co-localization studies. Solutions :

  • Time-Gated Imaging : Exploit BDP R6G’s longer fluorescence lifetime (~4–6 ns) vs. R6G (~3–4 ns) using time-resolved detection .
  • Spectral Unmixing : Acquire emission spectra at 5 nm intervals (530–600 nm) and apply linear unmixing algorithms (e.g., in Fiji/ImageJ) .
  • Quencher Pairing : Use a secondary quencher (e.g., QSY21) on non-target channels to suppress cross-talk .

Q. How to address low labeling efficiency in live-cell glycan tracking experiments?

Common Pitfalls :

  • Poor membrane permeability due to BDP R6G’s hydrophilicity (logP ≈ -1.2).
  • Competing intracellular aldehydes (e.g., lipid peroxidation byproducts).

Q. Optimization Strategies :

  • Delivery Vehicles : Use cell-penetrating peptides (CPPs) or liposomal encapsulation to enhance uptake .
  • Dynamic Quenching Control : Add 1 mM competing hydrazide (e.g., AF488 hydrazide) to block non-specific binding .
  • Two-Step Labeling : Pre-tag extracellular glycans with BDP R6G, then permeabilize cells for intracellular targets .

Q. How to integrate this compound with surface-enhanced Raman spectroscopy (SERS) for single-molecule detection?

Protocol :

Nanoparticle Functionalization : Immobilize this compound on Ag/Au nanoparticles via thiol-Au interactions (use a spacer like PEG-hydrazide to minimize steric hindrance) .

Target Capture : React nanoparticles with aldehyde-rich analytes (e.g., oxidized DNA or glycans).

SERS Detection : Use 785 nm excitation (minimizes BDP fluorescence) and monitor Raman shifts at 1340 cm⁻¹ (C-N stretching) and 1580 cm⁻¹ (BODIPY core vibrations) .

Data Interpretation : Poisson distribution analysis of SERS hotspots can quantify single-molecule binding events .

Q. What are the challenges in quantifying this compound-protein conjugates via absorbance spectroscopy?

Key Issues :

  • Protein aggregation at high dye:protein ratios (>3:1).
  • Hypochromicity due to dye stacking on hydrophobic protein pockets.

Q. Mitigation :

  • Bradford Cross-Validation : Compare absorbance (A₅₂₆) with Bradford assay results to correct for aggregation artifacts .
  • Size-Exclusion Chromatography (SEC) : Separate free dye from conjugates using Superdex 200 (10 mM PBS, pH 7.4) .

Q. How does storage condition stability impact experimental reproducibility?

Critical Factors :

  • Hydrazide Reactivity : Degrades by 15–20% after 6 months at -20°C (hydrolysis of hydrazide to carboxylic acid) .
  • Light Sensitivity : Exposure to ambient light reduces fluorescence intensity by 30% in 48 hr .

Q. Best Practices :

  • Store aliquots in anhydrous DMSO at -80°C under argon.
  • Conduct fresh NMR (¹H, 500 MHz) every 6 months to monitor hydrazide proton integrity (δ 8.2–8.5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.